N-[(4-methoxyphenyl)methyl]-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a useful research compound. Its molecular formula is C28H26N4O3S and its molecular weight is 498.6. The purity is usually 95%.
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Scientific Research Applications
Analgesic Activity
The compound's derivatives, such as 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one, have demonstrated significant analgesic activities. These activities were comparable to standard analgesic drugs when tested for in vitro analgesic activity using acetic acid-induced writhing in mice (Osarumwense Peter Osarodion, 2023).
Antihistaminic Properties
Derivatives of this compound have been investigated for their H1-antihistaminic activity. Compounds in this series protected animals from histamine-induced bronchospasm significantly, showing promise as new classes of H1-antihistaminic agents (V. Alagarsamy et al., 2009).
Anxiolytic and Antidepressant Properties
Specific derivatives of this compound, such as N-(4-methoxyphenyl)-2-[4-oxo-3(4 H )-quinazoline]acetamide, have shown pronounced anxiolytic, antiphobic, and antidepressant activity. These findings indicate their potential as candidates for further studies of their psychotropic properties (Иван Николаевич Тюренков et al., 2013).
Anti-Inflammatory Activities
Novel derivatives, such as 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones, have been investigated for their analgesic, anti-inflammatory, and ulcerogenic behavior. These compounds have shown potent anti-inflammatory activity, comparable to reference standards like diclofenac sodium (V. Alagarsamy et al., 2011).
Anticancer Activity
Certain derivatives exhibit significant anticancer activity, particularly against colon cancer, melanoma, and ovarian cancer cell lines. The structure-activity relationship (SAR) analysis of these compounds has been a focus of research, indicating their potential as anticancer agents (S. Kovalenko et al., 2012).
Mechanism of Action
Target of Action
The primary target of BRD-A20304504-001-01-8 is the bromodomain and extra-terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT . These proteins play a crucial role in regulating gene expression and have been the focus of drug development efforts .
Mode of Action
BRD-A20304504-001-01-8 is designed to trigger the proteolytic degradation of the target proteins . This is achieved by causing the association of the target protein with the E3 ubiquitin ligase, leading to its subsequent ubiquitination and degradation .
Biochemical Pathways
The degradation of the BET proteins by BRD-A20304504-001-01-8 affects various biochemical pathways. These proteins are involved in the regulation of gene expression, and their degradation can lead to changes in the transcriptional landscape of the cell .
Result of Action
The molecular and cellular effects of BRD-A20304504-001-01-8’s action are primarily related to changes in gene expression due to the degradation of the BET proteins . This can have a variety of downstream effects, depending on the specific genes that are affected.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S/c1-18-7-9-20(10-8-18)17-36-28-31-23-6-4-3-5-22(23)26-30-24(27(34)32(26)28)15-25(33)29-16-19-11-13-21(35-2)14-12-19/h3-14,24H,15-17H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUKJHARNLRRBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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